N-Formyldihydrocarminomycin

Description

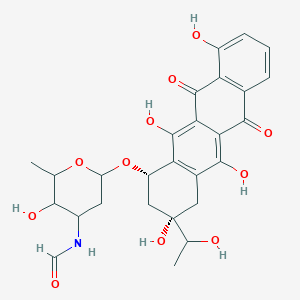

N-Formyldihydrocarminomycin is a semi-synthetic derivative of carminomycin, an anthracycline antibiotic. Anthracyclines are known for their intercalation into DNA and inhibition of topoisomerase II, leading to anticancer effects. The N-formyl group on the amino sugar (e.g., daunosamine) may enhance stability against enzymatic degradation or alter pharmacokinetics.

Properties

Molecular Formula |

C27H29NO11 |

|---|---|

Molecular Weight |

543.5 g/mol |

IUPAC Name |

N-[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide |

InChI |

InChI=1S/C27H29NO11/c1-10-22(32)14(28-9-29)6-17(38-10)39-16-8-27(37,11(2)30)7-13-19(16)26(36)21-20(24(13)34)23(33)12-4-3-5-15(31)18(12)25(21)35/h3-5,9-11,14,16-17,22,30-32,34,36-37H,6-8H2,1-2H3,(H,28,29)/t10?,11?,14?,16-,17?,22?,27-/m0/s1 |

InChI Key |

HWGIRYDJVNUXEB-RTBMOYRQSA-N |

Isomeric SMILES |

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)NC=O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)NC=O)O |

Synonyms |

N-formyl-13-dihydrocarminomycin NFD |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Modifications in N-Formylated Antibiotics

3′-(N-Demethyl)-3′-N-Formylazithromycin ()

- Parent Compound : Azithromycin (macrolide antibiotic).

- Key Modifications: N-demethylation and N-formylation at the desosamine sugar moiety. Structural formula: (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3-(N-methyl)formamido-3,4,6-trideoxy-β-d-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one.

- Comparison with N-Formyldihydrocarminomycin: Both feature N-formylation on sugar moieties (desosamine in azithromycin vs. daunosamine in carminomycin). The modification likely aims to mitigate resistance mechanisms (e.g., enzymatic inactivation) and improve bioavailability . Unlike anthracyclines, azithromycin derivatives target bacterial ribosomes, highlighting divergent therapeutic applications despite shared functionalization.

N-Formylglycine ()

- Parent Compound: Glycine (amino acid).

- Key Modifications: Formylation of the amino group.

- Comparison with this compound: N-Formylglycine is a reactive intermediate used in biochemical research, whereas this compound is a drug derivative. Both compounds emphasize the role of N-formylation in altering chemical reactivity: in N-Formylglycine, it participates in enzyme catalysis; in anthracyclines, it may modulate DNA binding or metabolic stability .

Functional Group Comparisons in Pharmaceutical Impurities

Ranitidine Complex Nitroacetamide ()

- Parent Compound : Ranitidine (H2 receptor antagonist).

- Key Modifications :

- Nitroacetamide group introduced as an impurity.

- Comparison with this compound: Nitro groups (electron-withdrawing) vs. formyl groups (polar, moderately electron-withdrawing) influence solubility and metabolic pathways. Such modifications in impurities highlight the importance of functional groups in determining pharmacological safety and efficacy .

Ranitidine Amino Alcohol Hemifumarate ()

- Key Modifications: Amino alcohol substituent.

- Comparison with Dihydrocarminomycin: Reduction (dihydro modification) in anthracyclines reduces quinone-related toxicity, akin to how amino alcohol groups in ranitidine derivatives alter physicochemical properties (e.g., solubility, stability) .

Hypothetical Data Table: Structural and Functional Comparisons

Research Implications and Limitations

- Gaps in Evidence: Direct pharmacological data on this compound is absent in the provided sources. Comparisons rely on structural analogies.

- Future Directions : Studies should evaluate the impact of dihydro and N-formyl modifications on anthracycline efficacy, toxicity, and resistance profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.